(5-Bromo-2-methoxyphenyl)methanamine hydrochloride
Overview
Description
(5-Bromo-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl. It is a brominated derivative of an aniline, featuring a methoxy group on the benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The starting material, 2-methoxyaniline, undergoes bromination to introduce the bromo group at the 5-position of the benzene ring. This is typically achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Reduction: The nitro group in 5-bromo-2-methoxyaniline is reduced to an amine group using reducing agents like tin(II) chloride or iron powder in hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and methoxylation reactions, followed by purification steps to achieve the desired purity. The compound is usually synthesized in a controlled environment to ensure safety and quality.
Types of Reactions:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromo group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder in hydrochloric acid.
Substitution: Sodium hydroxide, potassium iodide.
Major Products Formed:
Nitro compounds from oxidation.
Amine compounds from reduction.
Various substituted phenyl compounds from nucleophilic substitution.
Scientific Research Applications
(5-Bromo-2-methoxyphenyl)methanamine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (5-Bromo-2-methoxyphenyl)methanamine hydrochloride exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final compound produced.
Comparison with Similar Compounds
3-Bromo-2-methoxyphenyl)methanamine hydrochloride: Similar structure but with the bromo group at a different position on the benzene ring.
2-Bromo-3-methoxyphenyl)methanamine hydrochloride: Another positional isomer with the bromo group at the 2-position.
Uniqueness: (5-Bromo-2-methoxyphenyl)methanamine hydrochloride is unique due to its specific arrangement of functional groups, which influences its reactivity and applications in organic synthesis and research.
Properties
IUPAC Name |
(5-bromo-2-methoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSFYPBPQKVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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